molecular formula C24H20BrClN4OS B11987818 N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide

N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide

Cat. No.: B11987818
M. Wt: 527.9 g/mol
InChI Key: WVULKFQPROXJDH-LQKURTRISA-N
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Description

Preparation Methods

The synthesis of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the benzimidazole core: This is typically achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the benzimidazole core with 2-chlorobenzyl chloride under basic conditions.

    Formation of the hydrazide: The benzimidazole derivative is then reacted with thioacetic acid hydrazide to form the hydrazide intermediate.

    Condensation with 4-bromobenzaldehyde: Finally, the hydrazide intermediate is condensed with 4-bromobenzaldehyde to form the target compound.

Chemical Reactions Analysis

N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can be compared with other similar compounds, such as:

These structural variations can lead to differences in their chemical reactivity and biological activity, highlighting the uniqueness of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide.

Properties

Molecular Formula

C24H20BrClN4OS

Molecular Weight

527.9 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H20BrClN4OS/c1-16(17-10-12-19(25)13-11-17)28-29-23(31)15-32-24-27-21-8-4-5-9-22(21)30(24)14-18-6-2-3-7-20(18)26/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+

InChI Key

WVULKFQPROXJDH-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC=C(C=C4)Br

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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